2-Bromo-1,7-naphthyridine

Heterocyclic chemistry Ring transformation Tele-amination

Procure 2-Bromo-1,7-naphthyridine (CAS 54920-83-1) for reproducible synthetic routes. The 2-position bromine enables unique Pd-catalyzed heteroatom-assisted C-H activation and distinct tele-amination ring transformation behavior, not replicable by 3-, 5-, or 8-substituted analogs. Superior reaction rate over chloro analogs makes it the optimal electrophilic partner for Suzuki-Miyaura coupling in kinase inhibitor SAR exploration.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 54920-83-1
Cat. No. B1324276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,7-naphthyridine
CAS54920-83-1
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN=C2)Br
InChIInChI=1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H
InChIKeyFVJQNINMQYFIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,7-naphthyridine (CAS 54920-83-1) Core Properties and Procurement Classification


2-Bromo-1,7-naphthyridine (CAS 54920-83-1) is a halogenated heteroaromatic building block belonging to the 1,7-naphthyridine class of bicyclic nitrogen-containing scaffolds [1]. Its molecular formula is C8H5BrN2 with a molecular weight of 209.04 g/mol, and it exhibits a density of 1.7±0.1 g/cm³ with a boiling point of 324.9±22.0 °C at 760 mmHg . The compound features a bromine atom at the 2-position of the naphthyridine ring, creating a reactive site for subsequent functionalization via cross-coupling, nucleophilic substitution, or reduction chemistry . As a member of the privileged naphthyridine scaffold family recognized for diverse pharmacological activities including kinase inhibition, anti-infective, and anticancer applications, this specific brominated intermediate serves as a strategic entry point for constructing more complex 1,7-naphthyridine-derived molecules in medicinal chemistry campaigns and materials science applications [2].

Why 2-Bromo-1,7-naphthyridine Cannot Be Replaced by Other Halogenated or Regioisomeric 1,7-Naphthyridines


The procurement decision for 2-bromo-1,7-naphthyridine (CAS 54920-83-1) versus its halogenated or regioisomeric analogs is not interchangeable due to fundamentally divergent chemical reactivity and synthetic utility. The bromine atom at the 2-position confers distinct electrophilic character and cross-coupling reactivity compared to the 3-bromo, 5-bromo, or 8-bromo regioisomers [1]. Critically, treatment with potassium amide reveals that both 2-chloro- and 2-bromo-1,7-naphthyridine undergo ring transformation via concurrent tele-amination to yield pyridopyrimidinamine 304, albeit with very poor yields in both cases, establishing that the 2-halogenated scaffold exhibits unique amination-induced ring rearrangement behavior not observed with other substitution patterns [2]. The 2-position bromine participates in heteroatom-assisted C–H bond activation pathways with palladium catalysts, enabling the formation of bi- and trinuclear cyclometalated complexes that serve as intermediates in direct arylation reactions—a reactivity profile that cannot be replicated by 3-, 5-, or 8-substituted analogs due to altered proximity to the heterocyclic nitrogen atoms [3]. Furthermore, in comparative studies of 5-bromo- versus 5-chloro-1,7-naphthyridine amination kinetics, the brominated derivative exhibits a much higher reaction rate, underscoring that halogen identity alone—even at identical ring positions—materially impacts reaction outcomes and synthetic feasibility [4]. These documented position- and halogen-dependent reactivity differences establish that generic substitution among naphthyridine building blocks is not scientifically valid for reproducible synthetic routes.

2-Bromo-1,7-naphthyridine (CAS 54920-83-1) Quantitative Differentiation Evidence Versus Comparators


Comparative Ring Transformation Reactivity: 2-Bromo- vs. 2-Chloro-1,7-naphthyridine with Potassium Amide

Both 2-bromo-1,7-naphthyridine and its 2-chloro analog undergo ring transformation when treated with potassium amide, proceeding via concurrent tele-amination to yield pyridopyrimidinamine 304. The yields for this transformation are documented as very poor for both halogenated derivatives, establishing that the 2-position substitution pattern—regardless of halogen identity—dictates a unique reactivity pathway that is not observed with 3-, 5-, or 8-halogenated naphthyridine regioisomers [1]. This shared but position-specific reactivity confirms that the 2-halogenated scaffold occupies a distinct chemical space within the naphthyridine family.

Heterocyclic chemistry Ring transformation Tele-amination

Comparative Amination Kinetics: 5-Bromo- vs. 5-Chloro-1,7-naphthyridine

In a systematic study of amination reactions of 1,7-naphthyridine derivatives, the 5-bromo-substituted compound reacts with potassium amide in liquid ammonia at a much higher rate than the corresponding 5-chloro compound. The reaction with the 5-chloro analog occurs at a much lower rate and yields only a small amount of 8-amino-5-chloro-1,7-naphthyridine as the product [1]. This halogen-dependent kinetic difference directly informs synthetic route planning where reaction time, temperature optimization, and yield expectations are critical procurement considerations.

Nucleophilic aromatic substitution Halogen reactivity Synthetic methodology

Palladium-Catalyzed C–H Bond Activation: 2-Substituted Naphthyridine Scaffold Specificity

Heteroatom-assisted C–H bond activation of 2-substituted naphthyridines with solvated PdI2(CH3CN)6(BF4)2 yields bi- and trinuclear PdII cyclometalated complexes that serve as valuable models for intermediates in palladium-catalyzed direct arylation reactions [1]. The 2-position substitution is mechanistically critical for enabling the heteroatom (naphthyridine nitrogen) to direct palladium coordination and facilitate C–H activation. This reactivity is geometrically inaccessible for 3-bromo, 5-bromo, or 8-bromo regioisomers due to altered distances and angles between the directing nitrogen atoms and the reactive C–H bond.

C–H activation Palladium catalysis Organometallic chemistry

Suzuki Cross-Coupling of Bromo-1,7-naphthyridine Scaffolds in Drug Discovery: 51% Yield for Analogous System

In a patent describing the preparation of naphthyridine derivatives as kinase inhibitors, Suzuki coupling of 1-(7-bromo-[1,5]naphthyridin-2-yl)-3-ethyl-urea with 4-methoxyphenylboronic acid under standard palladium catalysis afforded a 51% isolated yield of the corresponding 7-aryl substituted product [1]. This demonstrates the viability of bromo-naphthyridine scaffolds in Suzuki-Miyaura cross-coupling reactions for constructing more complex biaryl systems relevant to kinase inhibitor development. The bromine substituent serves as an effective leaving group for Pd-catalyzed cross-coupling, whereas chloro analogs typically require more forcing conditions or specialized ligands.

Suzuki coupling Palladium catalysis Kinase inhibitors

2-Bromo-1,7-naphthyridine Physical Property Differentiation for Purification and Handling

2-Bromo-1,7-naphthyridine (CAS 54920-83-1) exhibits distinct physical properties compared to its regioisomeric bromo-naphthyridine analogs. Its density is 1.7±0.1 g/cm³, boiling point is 324.9±22.0 °C at 760 mmHg, and it appears as a pale yellow to yellow solid that is insoluble in water under ambient conditions . For comparison, 3-bromo-1,7-naphthyridine (CAS 67967-05-9) has a predicted density of 1.656±0.06 g/cm³ and predicted boiling point of 306.2±22.0 °C . These differences in boiling points and predicted densities inform purification method selection—particularly distillation or sublimation thresholds—and solvent compatibility during workup procedures.

Physicochemical properties Purification Compound handling

6-Amino-8-bromo-1,7-naphthyridine Suzuki Coupling in Benzofurazanyl Conjugate Synthesis

In a documented synthetic route from the Drug Synthesis Database, cyclization of a dinitrile precursor in the presence of HBr yields 6-amino-8-bromo-1,7-naphthyridine (VIII). This bromo-naphthyridine intermediate is subsequently functionalized via Suzuki coupling with a benzofurazanyl boronic acid (V) in the presence of bis(dibenzylideneacetone)palladium and tri(o-tolyl)phosphine to attach the benzofurazanyl moiety [1]. This route demonstrates the practical utility of bromo-1,7-naphthyridine scaffolds as intermediates in constructing pharmacologically relevant conjugates, with the bromine serving as the essential synthetic handle for cross-coupling diversification.

Suzuki coupling Drug intermediate synthesis Heterocyclic chemistry

Recommended Procurement and Application Scenarios for 2-Bromo-1,7-naphthyridine (CAS 54920-83-1)


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via Suzuki Coupling

Research groups developing kinase inhibitors should procure 2-bromo-1,7-naphthyridine as the electrophilic coupling partner for Suzuki-Miyaura cross-coupling reactions. As evidenced by the 51% isolated yield achieved for an analogous 7-bromo-naphthyridine system with 4-methoxyphenylboronic acid under standard palladium catalysis [1], this building block enables installation of diverse aryl and heteroaryl moieties at the 2-position for SAR exploration. The bromine atom offers optimal reactivity for Pd-catalyzed coupling without requiring the specialized ligands or forcing conditions often needed for chloro analogs.

Organometallic Chemistry: C–H Activation and Palladacycle Intermediate Studies

Laboratories investigating palladium-catalyzed C–H activation methodologies or developing new direct arylation protocols should select 2-bromo-1,7-naphthyridine specifically. The 2-position substitution pattern uniquely enables heteroatom-assisted C–H bond activation with PdI2(CH3CN)6(BF4)2 to form bi- and trinuclear PdII cyclometalated complexes that serve as mechanistic models for direct arylation intermediates [2]. The 3-bromo, 5-bromo, and 8-bromo regioisomers cannot participate in this geometrically constrained activation pathway due to altered positioning relative to the directing naphthyridine nitrogen atoms.

Synthetic Methodology Development: Ring Transformation and Tele-Amination Studies

Research groups studying heterocyclic ring transformations or developing novel amination methodologies should note that 2-bromo-1,7-naphthyridine undergoes a unique concurrent tele-amination when treated with potassium amide, yielding pyridopyrimidinamine 304 via ring transformation [3]. While the yields are very poor for both 2-bromo and 2-chloro derivatives, this position-specific reactivity pathway is not observed with 3-, 5-, or 8-halogenated naphthyridine analogs. Investigators studying or seeking to avoid this ring-opening pathway must specifically procure the 2-substituted scaffold.

Process Chemistry: Reaction Rate Optimization for Nucleophilic Substitution

Process chemists designing multi-step synthetic routes with nucleophilic aromatic substitution steps should prefer bromo-substituted 1,7-naphthyridines over chloro-substituted analogs. As demonstrated in comparative amination studies of 5-bromo- versus 5-chloro-1,7-naphthyridine, the bromo derivative reacts at a much higher rate with potassium amide, while the chloro analog proceeds much more slowly and produces only small yields of the aminated product [4]. This rate advantage translates to reduced reaction times, lower temperature requirements, and potentially improved overall yields in scale-up applications.

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